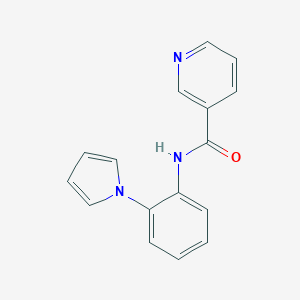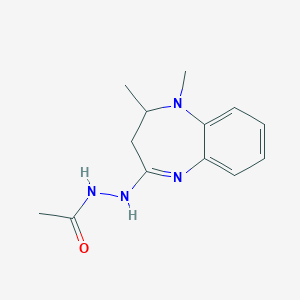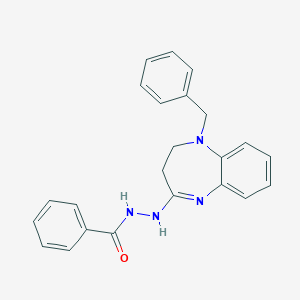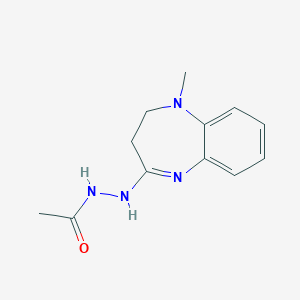
N-(2-pyrrol-1-ylphenyl)pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-pyrrol-1-ylphenyl)pyridine-3-carboxamide, also known as PP2A inhibitor, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, and has been shown to be effective in a number of different experimental settings.
作用机制
The mechanism of action of N-(2-pyrrol-1-ylphenyl)pyridine-3-carboxamide is based on its ability to inhibit N-(2-pyrrol-1-ylphenyl)pyridine-3-carboxamide. This compound binds to the catalytic subunit of N-(2-pyrrol-1-ylphenyl)pyridine-3-carboxamide, preventing it from dephosphorylating its target substrates. This leads to changes in cellular signaling pathways, which can have a range of effects on cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
N-(2-pyrrol-1-ylphenyl)pyridine-3-carboxamide has been shown to have a range of biochemical and physiological effects. Inhibition of N-(2-pyrrol-1-ylphenyl)pyridine-3-carboxamide can lead to changes in the activity of various signaling pathways, including the PI3K/AKT/mTOR pathway and the MAPK/ERK pathway. These changes can affect cell growth, differentiation, and survival, and can also impact other cellular processes such as autophagy and apoptosis.
实验室实验的优点和局限性
One of the main advantages of N-(2-pyrrol-1-ylphenyl)pyridine-3-carboxamide is its ability to selectively inhibit N-(2-pyrrol-1-ylphenyl)pyridine-3-carboxamide. This allows researchers to study the specific role of N-(2-pyrrol-1-ylphenyl)pyridine-3-carboxamide in various cellular processes, without affecting other phosphatases. However, there are also some limitations to using this compound in lab experiments. One of the main limitations is its potential toxicity, which can vary depending on the cell type and experimental conditions. Researchers must carefully optimize the concentration and duration of treatment with N-(2-pyrrol-1-ylphenyl)pyridine-3-carboxamide to minimize toxicity and ensure accurate results.
未来方向
There are several future directions for research on N-(2-pyrrol-1-ylphenyl)pyridine-3-carboxamide. One area of interest is the development of more selective inhibitors of N-(2-pyrrol-1-ylphenyl)pyridine-3-carboxamide, which can be used to study the specific functions of different N-(2-pyrrol-1-ylphenyl)pyridine-3-carboxamide holoenzymes. Another area of interest is the use of N-(2-pyrrol-1-ylphenyl)pyridine-3-carboxamide in combination with other inhibitors or drugs, to study the interactions between different signaling pathways. Additionally, there is a need for more studies on the potential toxicity of N-(2-pyrrol-1-ylphenyl)pyridine-3-carboxamide, and the development of safer and more effective methods for its use in lab experiments.
合成方法
The synthesis of N-(2-pyrrol-1-ylphenyl)pyridine-3-carboxamide is a complex process that involves multiple steps. The starting material for the synthesis is 2-bromo-1-(2-pyrrol-1-ylphenyl)ethanone, which is reacted with sodium hydride and 3-cyanopyridine to form the intermediate product. This intermediate is then treated with hydrochloric acid and sodium nitrite to produce the final product, N-(2-pyrrol-1-ylphenyl)pyridine-3-carboxamide. The synthesis of this compound has been optimized over the years, and there are several variations of the method that have been developed.
科学研究应用
N-(2-pyrrol-1-ylphenyl)pyridine-3-carboxamide has been widely studied for its potential applications in scientific research. One of the primary uses of this compound is as a N-(2-pyrrol-1-ylphenyl)pyridine-3-carboxamide inhibitor, which can be used to study the role of N-(2-pyrrol-1-ylphenyl)pyridine-3-carboxamide in various cellular processes. N-(2-pyrrol-1-ylphenyl)pyridine-3-carboxamide is a serine/threonine phosphatase that plays a critical role in regulating cell growth, differentiation, and survival. Inhibition of N-(2-pyrrol-1-ylphenyl)pyridine-3-carboxamide can lead to changes in these processes, which can be studied using N-(2-pyrrol-1-ylphenyl)pyridine-3-carboxamide.
属性
分子式 |
C16H13N3O |
|---|---|
分子量 |
263.29 g/mol |
IUPAC 名称 |
N-(2-pyrrol-1-ylphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C16H13N3O/c20-16(13-6-5-9-17-12-13)18-14-7-1-2-8-15(14)19-10-3-4-11-19/h1-12H,(H,18,20) |
InChI 键 |
VXRQTIGODYHAFL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CN=CC=C2)N3C=CC=C3 |
规范 SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CN=CC=C2)N3C=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(4,4-Dimethyl-2,6-dioxocyclohexyl)(4-fluorophenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B289587.png)

![6-acetyl-1,4-dimethyl-4H,5H,6H-[1,3]thiazolo[3,2-a][1,5]benzodiazepin-11-ium](/img/structure/B289614.png)
![4,6-dimethyl-4H,5H,6H-[1,3]thiazolo[3,2-a][1,5]benzodiazepin-11-ium](/img/structure/B289615.png)
![6-(anilinocarbonyl)-5-methyl-4H,5H,6H-[1,3]thiazolo[2,3-d][1,5]benzodiazepin-11-ium](/img/structure/B289616.png)
![N-phenyl-4,5-dihydro-[1,3]thiazolo[2,3-d][1,5]benzodiazepin-11-ium-6-carboxamide](/img/structure/B289618.png)
![6-formyl-4-methyl-4H,5H,6H-[1,3]thiazolo[3,2-a][1,5]benzodiazepin-11-ium](/img/structure/B289620.png)






